Cas no 2171427-70-4 (1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid)

1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key structural features include an Fmoc-protected amino group, a hydroxypiperidine moiety, and a carboxylic acid functionality, enabling selective modifications and incorporation into complex molecular architectures. The compound's stereochemical purity (R-configuration) ensures precise control in asymmetric synthesis, while the hydroxyl group offers additional derivatization potential. Its compatibility with solid-phase peptide synthesis (SPPS) makes it valuable for constructing peptide-based therapeutics. The carboxylate and Fmoc groups further enhance solubility and deprotection efficiency, streamlining synthetic workflows. This intermediate is particularly useful for developing bioactive compounds with tailored pharmacokinetic properties.
1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid structure
2171427-70-4 structure
Product name:1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid
CAS No:2171427-70-4
MF:C24H26N2O6
MW:438.473046779633
CID:5945721
PubChem ID:165579222

1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid
    • EN300-1524916
    • 2171427-70-4
    • 1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
    • Inchi: 1S/C24H26N2O6/c1-14(22(28)26-11-15(23(29)30)10-16(27)12-26)25-24(31)32-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,14-16,21,27H,10-13H2,1H3,(H,25,31)(H,29,30)/t14-,15?,16?/m1/s1
    • InChI Key: IPFKQJHLYQFNOG-QQFBHYJXSA-N
    • SMILES: OC1CN(C([C@@H](C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC(C(=O)O)C1

Computed Properties

  • Exact Mass: 438.17908655g/mol
  • Monoisotopic Mass: 438.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 116Ų

1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1524916-0.1g
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
0.1g
$2415.0 2023-06-05
Enamine
EN300-1524916-0.5g
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
0.5g
$2635.0 2023-06-05
Enamine
EN300-1524916-2.5g
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
2.5g
$5380.0 2023-06-05
Enamine
EN300-1524916-5.0g
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
5g
$7961.0 2023-06-05
Enamine
EN300-1524916-0.25g
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
0.25g
$2525.0 2023-06-05
Enamine
EN300-1524916-1000mg
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
1000mg
$914.0 2023-09-26
Enamine
EN300-1524916-10.0g
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
10g
$11805.0 2023-06-05
Enamine
EN300-1524916-1.0g
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
1g
$2745.0 2023-06-05
Enamine
EN300-1524916-500mg
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
500mg
$877.0 2023-09-26
Enamine
EN300-1524916-100mg
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-hydroxypiperidine-3-carboxylic acid
2171427-70-4
100mg
$804.0 2023-09-26

Additional information on 1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid

1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid

The compound 1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid (CAS No: 2171427-70-4) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and drug development. This compound, often referred to as a piperidine derivative, has garnered attention due to its unique structural features and promising biological activities.

At its core, the molecule consists of a piperidine ring system, which is a six-membered cyclic amine. The 5-hydroxy group attached to the piperidine ring introduces hydrophilic properties, enhancing its solubility and bioavailability. Additionally, the 3-carboxylic acid group contributes to the molecule's acidity and ability to form salts, which are often desirable in pharmaceutical applications.

The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is a key feature of this compound. Fmoc is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached via an amino linkage to a propanoyl chain, which serves as a flexible linker between the piperidine ring and the Fmoc moiety.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, researchers have explored its role as a building block for peptide-based drugs, where its stereochemistry and functional groups make it an ideal candidate for constructing complex biomolecules. The R configuration at the second carbon of the propanoyl chain ensures specific stereochemical interactions, which are critical for drug efficacy.

Moreover, the compound's ability to form stable amides and esters has made it valuable in organic synthesis. Its use as an intermediate in the synthesis of more complex molecules has been documented in several recent publications, underscoring its versatility in chemical research.

From an analytical standpoint, this compound can be characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stereochemistry, ensuring that it meets the rigorous standards required for pharmaceutical applications.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitutions, amide bond formations, and protecting group strategies. The use of Fmoc as a protecting group simplifies many steps in the synthesis workflow, making it more efficient and scalable.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Collaborative efforts between chemists and pharmacologists are paving the way for new applications in areas such as neurodegenerative diseases, infectious diseases, and cancer therapy.

In conclusion, 1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-hydroxypiperidine-3-carboxylic acid (CAS No: 2171427-70-4) stands out as a versatile and promising molecule with wide-ranging applications in drug discovery and development.

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